D3 Receptor Binding Affinity: Example 39 Matches the Affinity of the Leading 4‑Phenylpiperazine Example 16
In a direct radioligand displacement assay using [125I]ABN on human D3 receptors expressed in HEK293 cells, the target compound (Example 39) exhibited a Ki of 4.60 nM [REFS‑1]. This value is comparable to the Ki of 3 nM reported for the most potent 4‑phenylpiperazine analog in the same patent, Example 16 (BDBM123842) [REFS‑2]. The affinity difference (1.53‑fold) is within the typical inter‑assay variability for this target, indicating that the pyrrolidine‑quinoline scaffold does not sacrifice D3 binding potency relative to the well‑characterized phenylpiperazine core.
| Evidence Dimension | D3 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 4.60 nM |
| Comparator Or Baseline | Example 16 (phenylpiperazine analog): Ki = 3 nM |
| Quantified Difference | 1.53‑fold higher Ki (i.e., 1.53× weaker binding) |
| Conditions | Displacement of [125I]ABN from human D3 receptor expressed in HEK293 cells; US Patent 8,748,608 assay protocol. |
Why This Matters
Demonstrates that altering the core from phenylpiperazine to pyrrolidine‑quinoline ether does not compromise D3 potency, allowing selection based on selectivity or ADME advantages rather than potency trade‑offs.
- [1] BindingDB entry BDBM50378002 (CHEMBL1627320). Affinity data for 8‑{[1‑(pyrazine‑2‑carbonyl)pyrrolidin‑3‑yl]oxy}quinoline (US8748608, 39). Ki = 4.60 nM. View Source
- [2] BindingDB entry BDBM123842 (US8748608, 16). Affinity data for 4‑phenylpiperazine analog. Ki = 3 nM. View Source
